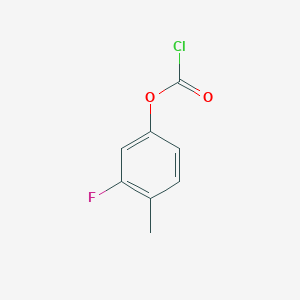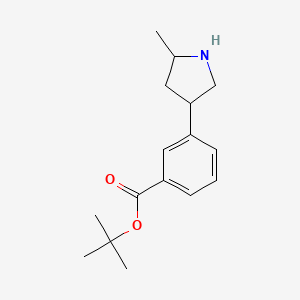
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with chloromethyl, ethoxyphenyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with chloroacetyl chloride to form an intermediate, which is then cyclized with methylamine to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the substituents.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific pathways is beneficial.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)-2-phenyl-4-methyl-1,3-oxazole: Lacks the ethoxy group, which may affect its reactivity and applications.
5-(Bromomethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole: The bromine atom can lead to different reactivity compared to the chlorine atom.
2-(4-Ethoxyphenyl)-4-methyl-1,3-oxazole: Lacks the chloromethyl group, which may limit its use in substitution reactions.
Uniqueness
5-(Chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole is unique due to the presence of both the chloromethyl and ethoxyphenyl groups, which provide a combination of reactivity and potential applications not found in similar compounds. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H14ClNO2 |
|---|---|
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-(4-ethoxyphenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-11-6-4-10(5-7-11)13-15-9(2)12(8-14)17-13/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
XREOCCQSRKNGAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
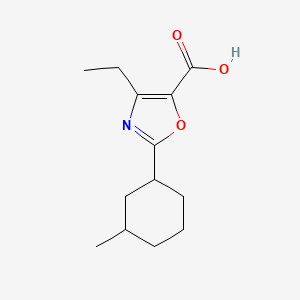
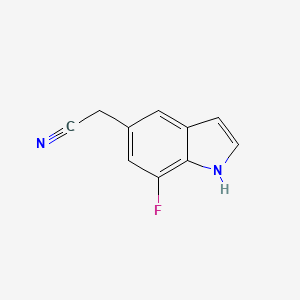

![1-[(3-Bromophenyl)methyl]-4-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13206881.png)
![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)

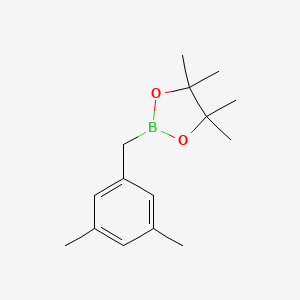
![5-[(Dimethylamino)methyl]piperidine-3-carboxylic acid](/img/structure/B13206909.png)
![4-Ethyl-1-phenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B13206917.png)
![2-chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13206924.png)

